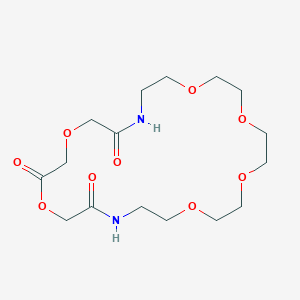
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide is a chemical compound known for its unique structure and versatile applications. This compound is characterized by the presence of a diethylaminoethyl group attached to a norbornene ring, which is further substituted with dicarboximide groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide typically involves a multi-step process. One common method includes the reaction of norbornene with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation. Additionally, the use of protective groups may be necessary to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted norbornene derivatives.
Scientific Research Applications
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-(Diethylaminoethyl)benzamide: Shares the diethylaminoethyl group but has a different core structure.
N-(Diethylaminoethyl)acrylamide: Similar functional groups but different reactivity due to the acrylamide moiety.
Uniqueness
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide stands out due to its norbornene core, which imparts rigidity and unique reactivity. This makes it particularly useful in applications requiring stable and specific interactions with biological targets.
Properties
CAS No. |
74039-15-9 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H22N2O2/c1-3-16(4-2)7-8-17-14(18)12-10-5-6-11(9-10)13(12)15(17)19/h5-6,10-13H,3-4,7-9H2,1-2H3 |
InChI Key |
IDUJFPXENVIRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


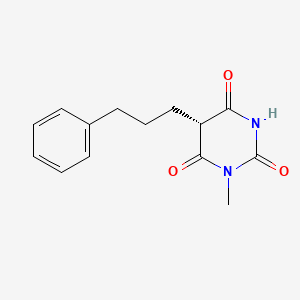
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

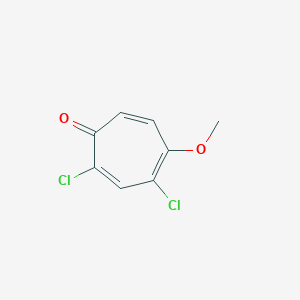
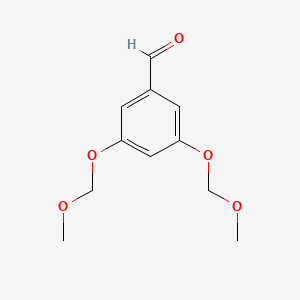
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
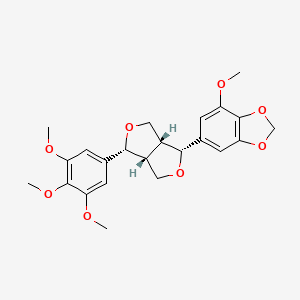
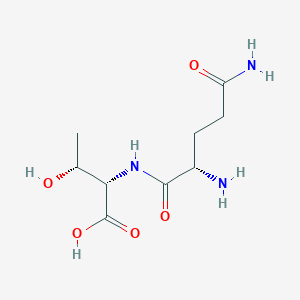

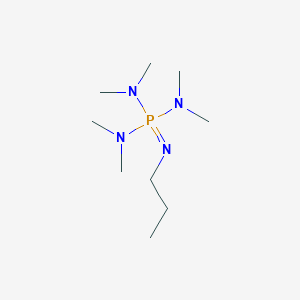
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
